![molecular formula C26H23ClFN5O2 B2634425 1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide CAS No. 1189642-65-6](/img/structure/B2634425.png)
1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives, such as “1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide”, involves amino-dechlorination and amino-dealkoxylation reactions . The structure of these analogues is confirmed by different techniques, including IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The formation of various piperidine derivatives, including “1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide”, involves intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Gastrointestinal Motility Enhancement
Benzamide derivatives, structurally similar to 1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide, have been synthesized and evaluated for their effects on gastrointestinal motility. Compounds in this category have demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, indicating potential applications as prokinetic agents. Particularly, compounds like Y-36912 have shown selective serotonin 4 (5-HT4) receptor agonist activity, which could be advantageous for treating gastrointestinal motility disorders with reduced side effects related to 5-HT3- and dopamine D2 receptor binding affinity (Sonda et al., 2004). Similar research on orally active benzamide derivatives has also highlighted their potential as prokinetic agents, although challenges related to oral bioavailability due to poor intestinal absorption rates have been noted (Sonda et al., 2003).
Antioxidant and Antinociceptive Activity
Novel phenoxy acetyl carboxamides, which share structural features with 1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide, have been synthesized and evaluated for their antioxidant and antinociceptive activities. These compounds have shown varying degrees of effectiveness in scavenging radicals, such as DPPH, nitric oxide, and ABTS cation radicals, and have also demonstrated antinociceptive activity in animal models. This suggests potential applications in managing oxidative stress and pain (Manjusha et al., 2022).
Antibacterial Properties
Some benzamide derivatives have also been synthesized with the aim of exploring their antibacterial properties. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have shown antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro. These findings highlight a potential avenue for the development of new antibacterial agents (Pouramiri et al., 2017).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide”, is an important task of modern organic chemistry .
properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN5O2/c27-21-15-17(8-9-22(21)28)16-30-25(34)19-10-13-33(14-11-19)24-20(7-4-12-29-24)26-31-23(32-35-26)18-5-2-1-3-6-18/h1-9,12,15,19H,10-11,13-14,16H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHQWHCITPCUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=C(C=C2)F)Cl)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.